

Application Note: Quantitative Analysis of p-Chloroacetanilide using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Chloroacetanilide

Cat. No.: B1165894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetanilide is an aromatic amide that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and reliable quantitative analysis of **p-Chloroacetanilide** is crucial for quality control in manufacturing processes and for various research applications. This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of **p-Chloroacetanilide**. The method is simple, cost-effective, and provides accurate and precise results, making it suitable for routine analysis. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The quantitative determination of **p-Chloroacetanilide** is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. **p-Chloroacetanilide** exhibits a characteristic maximum absorbance (λ_{max}) at a specific wavelength, which is directly proportional to its concentration in a given solvent, in accordance with the Beer-Lambert law. This relationship allows for the construction of a calibration curve from which the concentration of unknown samples can be determined. In 95% ethanol, **p-Chloroacetanilide** has a maximum absorbance at approximately 249 nm.[4]

Materials and Methods

Instrumentation

- UV-Vis Spectrophotometer (double beam) with 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)

Reagents and Chemicals

- **p-Chloroacetanilide** (Reference Standard, purity >99%)
- Ethanol (95%, analytical grade)

Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **p-Chloroacetanilide** reference standard and transfer it into a 100 mL volumetric flask. Dissolve the substance in approximately 70 mL of 95% ethanol and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to 100 mL with 95% ethanol and mix well.

Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions by appropriate dilution with 95% ethanol to obtain concentrations in the range of 2 µg/mL to 12 µg/mL (e.g., 2, 4, 6, 8, 10, and 12 µg/mL).

Experimental Protocols

Determination of Maximum Absorbance (λ_{max})

- Prepare a 10 µg/mL solution of **p-Chloroacetanilide** in 95% ethanol.
- Scan the solution in the UV-Vis spectrophotometer over the wavelength range of 200-400 nm, using 95% ethanol as a blank.
- Identify the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for **p-Chloroacetanilide** in 95% ethanol is 249 nm.^[4]

Construction of the Calibration Curve

- Measure the absorbance of each working standard solution (2, 4, 6, 8, 10, and 12 $\mu\text{g/mL}$) at the determined λ_{max} (249 nm) against a 95% ethanol blank.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).

Analysis of a Sample Solution

- Prepare a sample solution of **p-Chloroacetanilide** in 95% ethanol, ensuring the concentration falls within the linearity range of the calibration curve.
- Measure the absorbance of the sample solution at 249 nm against a 95% ethanol blank.
- Calculate the concentration of **p-Chloroacetanilide** in the sample solution using the equation from the linear regression of the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

Linearity

The linearity of the method was evaluated by analyzing six different concentrations of **p-Chloroacetanilide** ranging from 2 to 12 $\mu\text{g/mL}$. The calibration curve was constructed by plotting absorbance against concentration, and the correlation coefficient was determined.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of **p-Chloroacetanilide** was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: Six replicate measurements of a 10 µg/mL standard solution were performed on the same day.
- Intermediate Precision: The analysis was repeated on three different days to assess the variability.

The precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[\[2\]](#)

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$

Where:

- σ = the standard deviation of the y-intercepts of regression lines
- S = the slope of the calibration curve

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for **p-Chloroacetanilide** Analysis

Concentration ($\mu\text{g/mL}$)	Absorbance (Mean \pm SD, n=3)
2	0.152 \pm 0.002
4	0.305 \pm 0.003
6	0.458 \pm 0.004
8	0.610 \pm 0.005
10	0.763 \pm 0.006
12	0.915 \pm 0.007
Linear Regression	
Slope (m)	0.0762
Intercept (c)	0.0015
Correlation Coefficient (R^2)	0.9998

Table 2: Accuracy (Recovery) Study Results

Spike Level (%)	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$, Mean \pm SD, n=3)	% Recovery
80	8	7.95 \pm 0.07	99.38%
100	10	10.08 \pm 0.09	100.80%
120	12	11.92 \pm 0.11	99.33%
Average Recovery		99.84%	

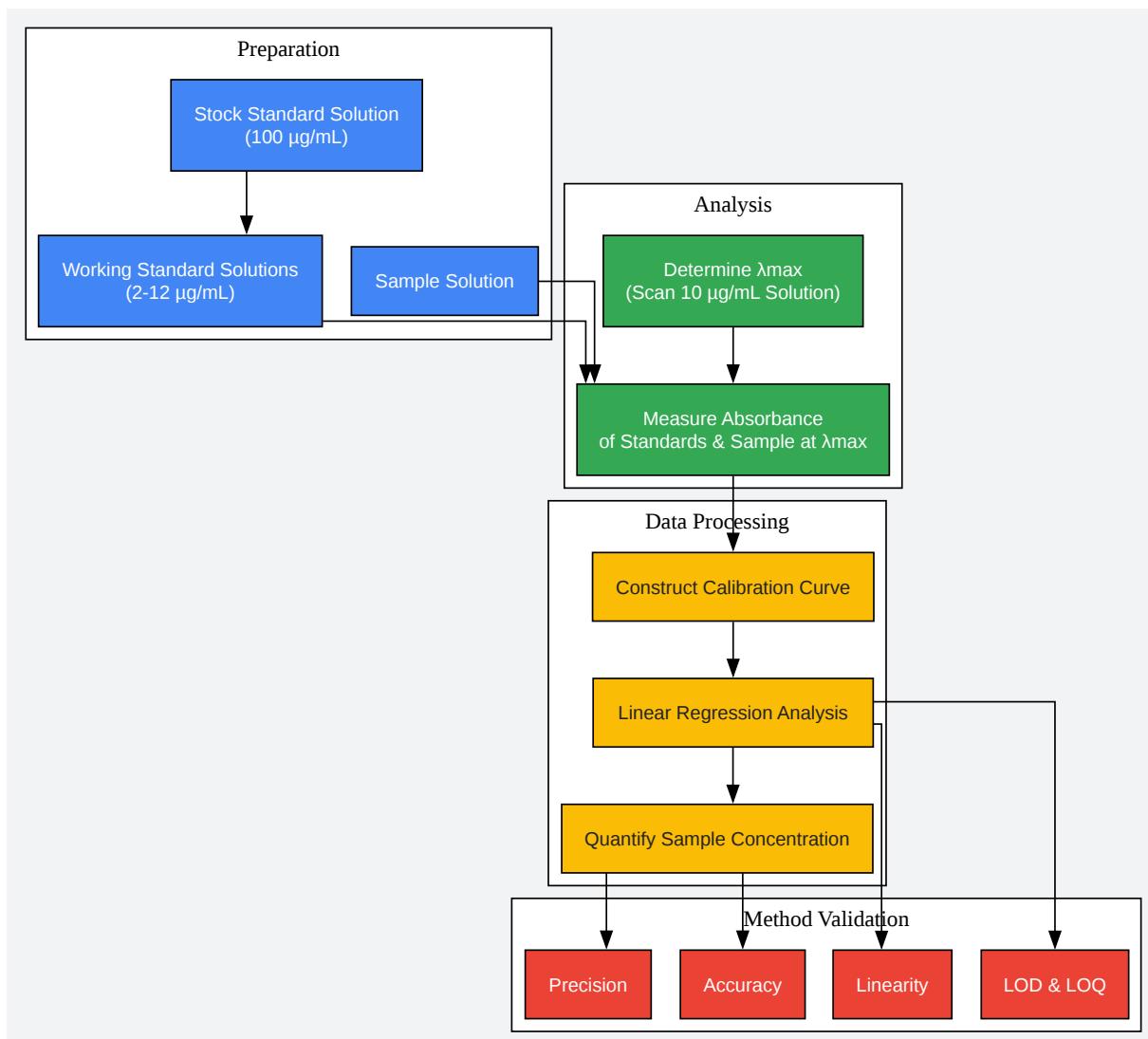
Table 3: Precision Study Results (Concentration = 10 $\mu\text{g/mL}$)

Precision	Absorbance (n=6)	Mean Absorbance	% RSD
Repeatability (Intra-day)	0.761, 0.765, 0.762, 0.768, 0.764, 0.766	0.764	0.35%
Intermediate (Inter-day)	Day 1: 0.764, Day 2: 0.769, Day 3: 0.760	0.764	0.59%

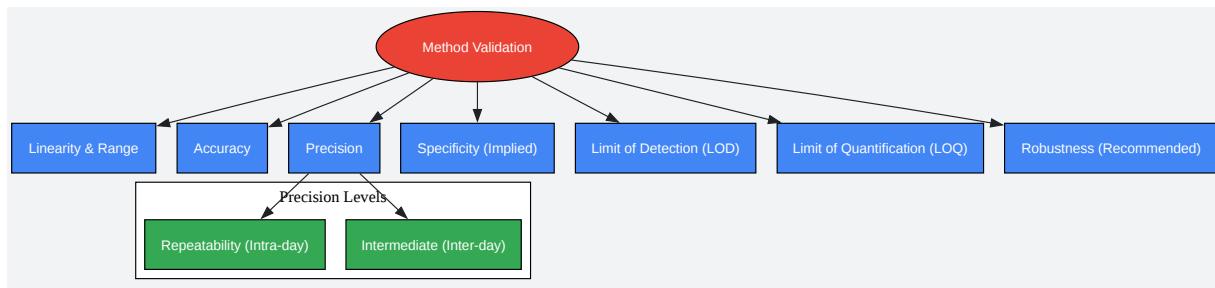
Table 4: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria (as per ICH)
λ_{max}	249 nm	-
Linearity Range	2 - 12 μ g/mL	$R^2 \geq 0.999$
Correlation Coefficient (R^2)	0.9998	
Accuracy (% Recovery)	99.33% - 100.80%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	0.35%	$\leq 2\%$
- Intermediate Precision	0.59%	$\leq 2\%$
Limit of Detection (LOD)	0.15 μ g/mL	-
Limit of Quantification (LOQ)	0.45 μ g/mL	-

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Quantitative Analysis.



[Click to download full resolution via product page](#)

Caption: ICH Validation Parameters Relationship.

Conclusion

The developed UV-Vis spectrophotometric method for the quantitative analysis of **p-Chloroacetanilide** is simple, rapid, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis of **p-Chloroacetanilide** in bulk and in various formulations. The method adheres to the standards set by the ICH guidelines, ensuring the reliability and integrity of the analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. database.ich.org [database.ich.org]

- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Chloroacetanilide [drugfuture.com]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of p-Chloroacetanilide using UV-Vis Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165894#quantitative-analysis-of-p-chloroacetanilide-using-uv-vis-spectrophotometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com